molecular formula C9H6F3N3S2 B2525105 2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine CAS No. 1971176-94-9

2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine

Cat. No. B2525105
M. Wt: 277.28
InChI Key: IETMUGDOICRXQS-UHFFFAOYSA-N
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Description

The compound "2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine" is a molecule of interest in the field of medicinal chemistry due to its potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, structure, and properties of similar compounds.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored in the literature. For instance, the base-mediated [3 + 2]-cycloannulation strategy has been employed for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones . This method features a metal-free protocol with a broad substrate scope and good functional group tolerance, which could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors has been reported, involving a solvent-free interaction and subsequent transformation under autoclave conditions . These methods could provide a foundation for the synthesis of 2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as 1H NMR, ESI-MS, and X-Ray crystallography . These techniques have revealed details such as the presence of a three-proton singlet in the 1H NMR spectra and the crystallization behavior of the compounds. For the compound of interest, similar analytical methods could be used to elucidate its molecular structure and confirm the presence of functional groups such as the trifluoromethyl and sulfanyl groups.

Chemical Reactions Analysis

Chemical reactions involving related heterocyclic compounds have been studied, including oxidative C–H functionalization to synthesize N-(pyridin-2-yl)benzo[d]thiazol-2-amines . This reaction employs hypervalent iodine as an oxidant in a metal-free approach, which could be relevant for the functionalization of the thiazole ring in the target compound. The regioselective nature of this reaction and the use of phenyliodine(III) bis(trifluoroacetate) could be particularly useful for introducing specific substituents onto the pyridinyl ring of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. For example, the stability of the methylsulfanyl group during synthesis suggests that the sulfanyl group in the target compound may also exhibit similar stability . The intermolecular interactions observed in the crystal structure of related compounds could indicate how the compound might crystallize and the types of non-covalent interactions it may participate in. The functional group tolerance observed in the synthesis of pyrazolo[1,5-a]pyridine derivatives suggests that the compound may be amenable to further functionalization .

Scientific Research Applications

Dynamic Tautomerism and Divalent N(I) Character

2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine exhibits dynamic tautomerism and divalent N(I) character, which are crucial for its functionality in various therapeutically important species. Quantum chemical analysis has shown that competitive isomeric structures are possible for this class of compounds, some of which possess divalent N(I) character. This characteristic plays a significant role in the electron distribution and tautomeric preferences within these molecules, impacting their application in drug design and development (Bhatia, Malkhede, & Bharatam, 2013).

Oxidative C–H Functionalization

The compound serves as a precursor in the oxidative C–H functionalization, leading to the synthesis of biologically potent derivatives. A metal-free approach utilizing phenyliodine(III) bis(trifluoroacetate) as the oxidant demonstrates the compound's versatility in forming oxidative C–S bond strategies. This protocol emphasizes its significance in synthesizing complex molecules with broad substrate scope and straightforward purification, highlighting its potential in medicinal chemistry and drug development (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).

Antimicrobial Activities

Derivatives of 2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine have been evaluated for their antimicrobial activities, with some showing significant potency. This is particularly relevant in the context of developing new therapeutic agents against resistant microbial strains. The structural diversity achievable through modifications of this compound underscores its utility in generating new antimicrobials with potentially unique mechanisms of action (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Pyridine-SF4-Isoxazolines Synthesis

The tetrafluoro-λ6-sulfanyl (SF4) moiety, related to the core structure of this compound, has been utilized in synthesizing pyridine-SF4-isoxazolines. This demonstrates the application of the compound in developing new materials with potential drug development implications. The SF4 linkers offer an alternative to traditional building blocks, highlighting the compound's role in innovating drug design and synthesis (Maruno, Hada, Sumii, Nagata, & Shibata, 2022).

properties

IUPAC Name

2-[5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3S2/c10-9(11,12)5-1-2-7(14-3-5)17-8-15-4-6(13)16-8/h1-4H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETMUGDOICRXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)SC2=NC=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine

CAS RN

1971176-94-9
Record name 2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1,3-thiazol-5-amine
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